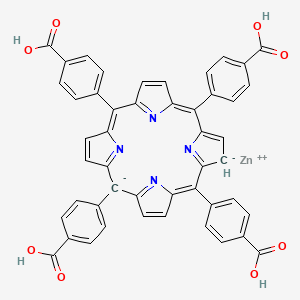![molecular formula C45H41F6N2P B12509321 1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes two indole moieties connected by a conjugated system The presence of the hexafluorophosphate counterion adds to its stability and solubility in various solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate typically involves a multi-step process:
Formation of the Indole Core: The indole cores can be synthesized using a Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions. This step is crucial for forming the indole nucleus.
N-Alkylation: The indole cores are then subjected to N-alkylation using benzyl halides. This step introduces the benzyl groups at the nitrogen atoms of the indole rings.
Conjugation: The two indole moieties are connected via a conjugated system, typically through a Wittig reaction or a similar olefination process. This step involves the reaction of the indole derivatives with appropriate phosphonium ylides under basic conditions.
Counterion Exchange:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of each step. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the conjugated system into a more saturated structure, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under inert atmospheres to prevent oxidation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions. These reactions may require catalysts such as Lewis acids or bases to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce more saturated indole compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学研究应用
1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate has several scientific research applications:
Optoelectronics: Due to its conjugated system and fluorescent properties, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Fluorescent Dye: The compound’s strong fluorescence makes it suitable for use as a fluorescent dye in biological imaging and analytical chemistry.
Material Science: Its unique structure and electronic properties make it a candidate for use in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of cancer treatment and antimicrobial activity.
作用机制
The mechanism of action of 1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate is primarily related to its interaction with biological molecules and its electronic properties:
Molecular Targets: The compound can interact with various biomolecules, including proteins, nucleic acids, and lipids. Its ability to intercalate into DNA and bind to specific proteins is of particular interest in medicinal chemistry.
Pathways Involved: The compound’s fluorescent properties allow it to be used as a probe in studying cellular pathways and molecular interactions. It can be used to track the movement of molecules within cells and to monitor changes in cellular environments.
相似化合物的比较
Similar Compounds
1-benzyl-2,3-dimethylbenzo[e]indole: This compound shares the indole core but lacks the conjugated system and hexafluorophosphate counterion.
1-benzyl-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole: Similar structure but without the hexafluorophosphate counterion.
1,3-dimethylbenzo[e]indole: A simpler indole derivative with fewer substituents.
Uniqueness
1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate is unique due to its combination of two indole moieties connected by a conjugated system and the presence of the hexafluorophosphate counterion. This unique structure imparts distinct electronic and fluorescent properties, making it valuable for various scientific and industrial applications.
属性
分子式 |
C45H41F6N2P |
|---|---|
分子量 |
754.8 g/mol |
IUPAC 名称 |
1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate |
InChI |
InChI=1S/C45H41N2.F6P/c1-44(30-32-16-7-5-8-17-32)40(46(3)38-28-26-34-20-11-13-22-36(34)42(38)44)24-15-25-41-45(2,31-33-18-9-6-10-19-33)43-37-23-14-12-21-35(37)27-29-39(43)47(41)4;1-7(2,3,4,5)6/h5-29H,30-31H2,1-4H3;/q+1;-1 |
InChI 键 |
ZKQHYSZGBRQBRF-UHFFFAOYSA-N |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)CC7=CC=CC=C7)CC8=CC=CC=C8.F[P-](F)(F)(F)(F)F |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)CC7=CC=CC=C7)CC8=CC=CC=C8.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
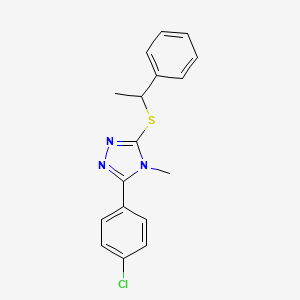
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
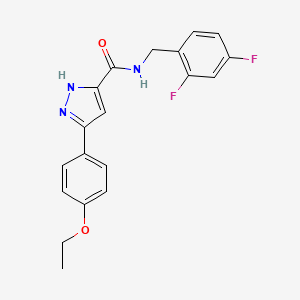
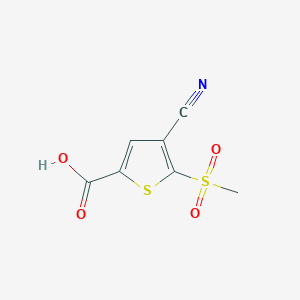
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
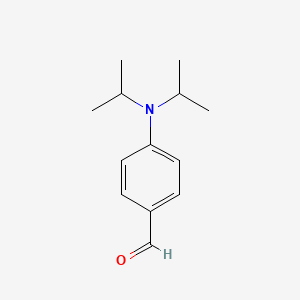
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)
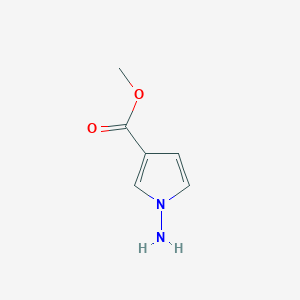
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)
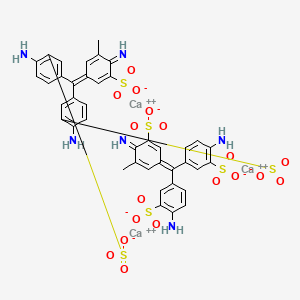
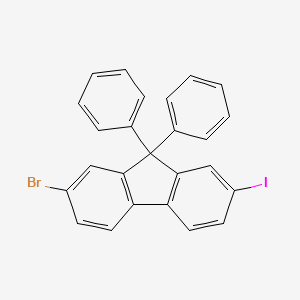
![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
